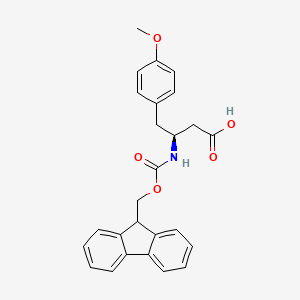

Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid

Description

Significance of Unnatural Amino Acids as Chiral Building Blocks in Research

Unnatural amino acids are fundamental chiral building blocks in organic synthesis and medicinal chemistry. sigmaaldrich.comresearchgate.net Their structural diversity and functional versatility are widely exploited in the construction of combinatorial libraries and as molecular scaffolds for novel therapeutic agents. sigmaaldrich.com Unlike the 20 common α-amino acids, UAAs are not directly encoded by the genetic code, allowing for the introduction of novel side chains and backbone architectures. nih.govnih.gov

The incorporation of UAAs into peptide chains is a rational approach to engineering molecules with enhanced properties, such as increased stability, improved potency, and altered conformation. nih.govnbinno.com By modifying the tertiary structure of a peptide, researchers can design drug candidates with a precise fit for their biological targets. sigmaaldrich.com This has led to widespread applications, including the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved in vivo stability and better oral absorption. sigmaaldrich.comacs.org The use of UAAs extends to their role as molecular probes to better understand biological systems and in the synthesis of antibody-drug conjugates, peptide-based imaging agents, and novel biomaterials. nih.govsigmaaldrich.com

Overview of β-Amino Acid Architectures and Their Research Utility

β-Amino acids are structural isomers of α-amino acids, characterized by having the amino group attached to the third carbon (the β-carbon) from the carboxyl group. researchgate.net This seemingly small structural change—an additional methylene (B1212753) group in the backbone—imparts significant and unique properties to the molecules and the peptides into which they are incorporated. researchgate.netnih.gov The presence of β-amino acids can induce stable, well-defined secondary structures, such as helices and turns, which are often more stable than those formed by their α-amino acid counterparts. researchgate.net

In the field of medicinal chemistry, peptides containing β-amino acids are of high interest. acs.orgacs.org Their altered backbone makes them resistant to degradation by common proteolytic enzymes, a major hurdle in the development of peptide-based therapeutics. mdpi.com This enhanced biological stability can lead to longer half-lives in vivo. mdpi.com Furthermore, incorporating β-amino acids into peptide sequences can modulate conformation and proteolytic susceptibility. acs.org This strategy is used to design bioactive ligands with a range of functions, including antimicrobial activity, inhibition of protein-protein interactions, and agonism or antagonism of G-protein-coupled receptors (GPCRs). acs.orgacs.orgmdpi.com The ability to fine-tune the properties of peptides by including β-amino acid residues makes them powerful tools in drug design and the development of new biomaterials. mdpi.comnbinno.com

Contextualization of Fmoc Protection in Advanced Synthetic Methodologies

The chemical synthesis of peptides is a complex process that requires the precise and sequential addition of amino acids. lgcstandards.com This is achieved by using protecting groups to temporarily block reactive functional groups, ensuring that peptide bonds form only at the desired locations. lgcstandards.commdpi.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become a cornerstone of modern solid-phase peptide synthesis (SPPS). wikipedia.orgpublish.csiro.au

Developed in the late 1970s, Fmoc chemistry offers significant advantages, particularly its mild deprotection conditions. lgcstandards.comaltabioscience.com The Fmoc group is stable to acids but is readily cleaved by a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lgcstandards.comwikipedia.org This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the iterative removal of the N-terminal Fmoc group. altabioscience.comchempep.com At the end of the synthesis, all the side-chain protecting groups and the peptide-resin linker can be cleaved simultaneously with a strong acid, such as trifluoroacetic acid (TFA). lgcstandards.com

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(15-25(28)29)27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDCTKLQKDWTLG-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Fmoc S 3 Amino 4 4 Methoxy Phenyl Butyric Acid and Analogous β Amino Acids

Enantioselective Synthesis Methodologies for β-Amino Acids

The construction of the β-amino acid scaffold can be achieved through several strategic disconnections, including conjugate additions, Mannich-type reactions, and the homologation of α-amino acids. illinois.edu Catalytic asymmetric methods are particularly powerful, employing transition metals, organocatalysts, or biocatalysts to achieve high levels of stereocontrol. rsc.org

The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, known as the aza-Michael reaction, is a highly effective method for synthesizing β-amino carbonyl derivatives. acs.org Stereocontrol during this C-N bond formation is critical for establishing the desired absolute configuration at the β-carbon. The facial selectivity of the nucleophilic attack on the Michael acceptor is governed by the chiral environment created by catalysts or auxiliaries.

For instance, the addition of a nucleophilic glycine (B1666218) equivalent to a β-substituted acrylic acid derivative is a concise route to β-substituted pyroglutamic acids, which are precursors to β-amino acids. nih.gov The reaction's stereochemical outcome is dictated by the interaction between the chiral catalyst or auxiliary and the transition state of the Michael addition, effectively shielding one face of the enolate intermediate and directing the incoming electrophile. nih.gov Similarly, the proline-catalyzed asymmetric Michael addition of aldehydes to nitroolefins has become a useful route to β-substituted γ-aminobutyric acid (GABA) derivatives, where the catalyst controls the stereochemistry of the newly formed C-C bond. mdpi.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, having served its purpose of inducing asymmetry. wikipedia.org This strategy has been widely applied to the synthesis of β-amino acids.

Common Chiral Auxiliaries in β-Amino Acid Synthesis:

| Chiral Auxiliary | Typical Application | Key Features |

| Evans' Oxazolidinones | Asymmetric alkylations and conjugate additions. nih.gov | Attached to a carboxylic acid to form a chiral N-acyl derivative, providing excellent stereocontrol. The auxiliary is typically cleaved under mild hydrolytic conditions. |

| (S,S)-(+)-Pseudoephedrine | Asymmetric aza-Michael reactions. acs.org | Used as an effective auxiliary in the conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides, exerting effective 1,5-asymmetric induction. acs.org |

| Camphorsultam | Michael additions and other asymmetric transformations. wikipedia.org | Provides significant stereochemical induction and is often superior to other auxiliaries in achieving high selectivity. wikipedia.org |

| (S)-o-[N-(N-benzylprolyl)amino]benzophenone | Michael additions of glycine equivalents. nih.gov | Forms a chiral Ni(II) complex with a glycine Schiff base, which then undergoes highly stereoselective conjugate addition to Michael acceptors. nih.gov |

In addition to substrate-controlled methods using chiral auxiliaries, organocatalysis has emerged as a powerful tool. Chiral β-amino acids themselves can act as organocatalysts in asymmetric Michael additions. mdpi.com The catalytic efficiency and the enantioselectivity often depend on the structure of the β-amino acid catalyst, where the bulkiness of substituents can have a significant effect on stereocontrol. mdpi.com For example, chiral primary amine-thiourea catalysts have been used for the asymmetric Michael addition of nitroalkanes to α,β-unsaturated ketones, yielding γ-nitro ketones with high enantiomeric purity (e.g., 98% ee). mdpi.com

Precursor Design and Derivatization for Target Compound Synthesis

The synthesis of Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid requires careful selection of precursors that contain the key structural fragments: the 4-methoxyphenyl (B3050149) group and the butyric acid backbone. A common strategy involves the conjugate addition of a nitrogen source to a 4-methoxycinnamic acid derivative. The stereochemistry is controlled using a chiral auxiliary or catalyst as described previously.

An alternative route is the Arndt-Eistert homologation of a protected (S)-p-methoxyphenylalanine. This method involves converting the α-amino acid's carboxylic acid to a diazoketone, followed by a silver-catalyzed Wolff rearrangement to form a ketene, which is then trapped by water to yield the desired β-amino acid with an additional methylene (B1212753) unit in the backbone.

The final derivatization step is the introduction of the (9H-fluoren-9-ylmethoxy)carbonyl (Fmoc) group. The Fmoc group is an essential amine-protecting group, particularly for solid-phase peptide synthesis (SPPS), due to its stability to acidic conditions used for side-chain deprotection and its facile removal with a mild base like piperidine (B6355638). researchgate.netnih.gov The Fmoc group is typically introduced by reacting the free amine of the β-amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic conditions.

Optimizing Reaction Conditions for High Stereochemical Purity

Achieving high stereochemical purity is paramount in the synthesis of chiral compounds. Reaction conditions must be meticulously optimized to maximize the formation of the desired enantiomer and diastereomer while suppressing side reactions.

Key Parameters for Optimization:

Temperature: Asymmetric reactions are frequently conducted at low temperatures (e.g., -78 °C) to enhance selectivity. Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

Solvent: The choice of solvent can influence reaction rates, yields, and stereoselectivities. Solvent polarity can affect the conformation of the catalyst-substrate complex and the solubility of reagents.

Catalyst/Auxiliary Loading and Structure: The structure of the chiral auxiliary or catalyst is the primary determinant of stereoselectivity. mdpi.com Fine-tuning the steric and electronic properties of the chiral director is a common strategy. The catalyst loading must be optimized to ensure efficient conversion without promoting background or uncatalyzed reactions that would lower the enantiomeric excess.

Reagents and Additives: The nature of the nucleophile, electrophile, and any additives (e.g., Lewis acids, bases) can profoundly impact the stereochemical outcome. For example, in aza-Michael reactions using lithium benzylamides as nucleophiles, the specific reaction conditions must be adapted based on the substituents on the unsaturated chain to achieve high diastereoselectivities. acs.org In some cases, merging an asymmetric reaction with a crystallization-induced diastereomer transformation (CIDT) can be used to convert a mixture of diastereomers into a single, crystalline product, thereby improving both yield and stereochemical purity. nih.gov

The following table summarizes the impact of reaction parameters on stereoselectivity from representative studies.

Impact of Reaction Conditions on Stereoselectivity

| Reaction Type | Catalyst/Auxiliary | Parameter Changed | Observation |

| Aza-Michael Addition | (S,S)-(+)-Pseudoephedrine | Substituents on α,β-unsaturated chain | Experimental conditions must be changed to maintain good yields and high diastereoselectivities. acs.org |

| Michael Addition | β-Amino Acid Organocatalyst | Bulkiness of catalyst β-substituent | Increased bulkiness hindered the reaction rate but improved enantiomeric excess (ee). mdpi.com |

| Michael Addition | Nickel Diamine Catalyst | Crystallinity of β-keto ester starting material | Tuning the crystallinity enabled a crystallization-induced diastereomer transformation, affording products with excellent enantio- and diastereoselectivity. nih.gov |

Integration of Fmoc S 3 Amino 4 4 Methoxy Phenyl Butyric Acid into Peptide and Peptidomimetic Architectures

Strategies for Incorporating Fmoc-Protected Unnatural Amino Acids into Peptides

The introduction of unnatural amino acids like Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid into peptide chains requires specialized strategies to ensure efficient and accurate synthesis. The bulky nature of the Fmoc group and the stereochemistry of the amino acid necessitate careful consideration of the synthetic methodologies employed.

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing Fmoc Chemistry

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the predominant method for assembling peptides containing unnatural amino acids. altabioscience.com This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. du.ac.in The Fmoc group protects the α-amino group of the incoming amino acid, preventing self-polymerization. peptide.com This protecting group is stable to the coupling conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to allow for the next coupling cycle. researchgate.netchempep.com

The general cycle of Fmoc-SPPS involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide.

Washing: Removal of the deprotection reagent and byproducts.

Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the resin-bound peptide.

Washing: Removal of excess reagents and byproducts.

This iterative process is repeated until the desired peptide sequence is assembled. du.ac.in

The incorporation of sterically hindered amino acids, such as β-amino acids and those with bulky side chains, presents a significant challenge in SPPS. researchgate.net The steric hindrance around the α-carbon and the N-terminus can impede the approach of the activated carboxyl group, leading to incomplete coupling reactions and the formation of deletion sequences. sci-hub.ru

To overcome these challenges, several strategies have been developed to enhance coupling efficiencies:

High-Molarity Reagents: Increasing the concentration of the Fmoc-amino acid and coupling reagents can drive the reaction forward.

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can improve yields.

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can ensure complete reaction.

Potent Activating Reagents: The choice of coupling reagent is critical. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly used, more potent reagents are often required for hindered couplings. researchgate.net Phosphonium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) have proven to be highly effective. du.ac.ingoogle.com These reagents rapidly form activated esters that are less prone to side reactions.

| Coupling Reagent | Description | Application for Hindered Amino Acids |

| DIC/HOBt | Diisopropylcarbodiimide/Hydroxybenzotriazole | Standard, but may be inefficient for highly hindered couplings. |

| HBTU/DIPEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/Diisopropylethylamine | A more reactive uronium salt-based reagent, often used for difficult couplings. |

| HATU/DIPEA | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/Diisopropylethylamine | One of the most effective coupling reagents, known for its high reactivity and low racemization. google.com |

| PyBOP/DIPEA | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/Diisopropylethylamine | A phosphonium salt-based reagent that is also highly effective for hindered couplings. |

Recent advancements have also explored the use of amino acid chlorides, which are highly reactive and can be effective for coupling hindered residues, though their general use can be limited by stability issues. google.com

Resin Selection:

Polystyrene (PS) Resins: These are the most common and cost-effective resins. They swell well in non-polar solvents like dichloromethane (DCM) but less so in polar solvents like DMF.

Polyethylene Glycol (PEG) Grafted Resins (PEG-PS): These resins combine the mechanical stability of polystyrene with the favorable solvation properties of PEG, allowing for synthesis in a wider range of solvents and potentially reducing peptide aggregation.

Linker Type: The linker connects the peptide to the resin and determines the C-terminal functionality (acid or amide) upon cleavage.

Wang Resin: Used for the synthesis of C-terminal carboxylic acids. Peptides are cleaved from this resin using strong acids like trifluoroacetic acid (TFA). nih.gov

Rink Amide Resin: Employed for the synthesis of C-terminal amides. This resin is also cleaved with TFA. iris-biotech.de

2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-labile resin that allows for the cleavage of the peptide with all side-chain protecting groups intact, which is useful for fragment condensation strategies. iris-biotech.de

Cleavage Optimization:

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved using a "cleavage cocktail" containing a strong acid, most commonly TFA, along with a mixture of scavengers. wpmucdn.com The scavengers are essential to trap the reactive carbocations generated during the removal of protecting groups, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. wpmucdn.com

The composition of the cleavage cocktail must be carefully chosen based on the amino acid sequence of the peptide. thermofisher.com

| Cleavage Cocktail Component | Purpose |

| Trifluoroacetic Acid (TFA) | The primary cleaving and deprotecting agent. wpmucdn.com |

| Triisopropylsilane (TIS) | A carbocation scavenger, particularly effective in preventing the reattachment of protecting groups. peptide.com |

| Water | Acts as a scavenger and helps to hydrolyze protecting groups. wpmucdn.com |

| 1,2-Ethanedithiol (EDT) | A scavenger used to protect cysteine residues and prevent their oxidation. peptide.com |

| Thioanisole | A scavenger that protects tryptophan residues from modification. peptide.com |

The duration of the cleavage reaction is also a critical parameter. While most peptides are cleaved within 2-4 hours, peptides containing multiple protecting groups or those synthesized on less acid-labile resins may require longer reaction times. thermofisher.com

Considerations for Solution-Phase Peptide Synthesis and Ligation

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis still holds relevance, particularly for large-scale production and for the synthesis of peptide fragments that can be joined together using ligation techniques. libretexts.org

In solution-phase synthesis, each coupling and deprotection step is followed by purification to isolate the intermediate peptide. While this is more labor-intensive than SPPS, it allows for better characterization of intermediates and can be advantageous for certain sequences. The principles of protecting groups and coupling reagents are similar to those used in SPPS.

Native Chemical Ligation (NCL):

Native chemical ligation is a powerful technique for joining two unprotected peptide fragments. wikipedia.org It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov This reaction forms a native amide bond at the ligation site. acs.org

The synthesis of peptide thioesters required for NCL can be challenging with Fmoc chemistry because the thioester linkage is sensitive to the basic conditions used for Fmoc deprotection. wikipedia.org However, various strategies have been developed to overcome this, including the use of specialized linkers and post-synthesis conversion of peptide hydrazides to thioesters. osti.gov The incorporation of this compound into a peptide fragment destined for NCL would require careful planning of the synthetic route to ensure compatibility with the ligation chemistry.

Design Principles for Peptidomimetics Featuring β-Amino Acid Derivatives

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve their pharmacological properties, such as stability against proteolytic degradation and enhanced bioavailability. magtech.com.cn The incorporation of β-amino acids, like (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, is a key strategy in the design of peptidomimetics. acs.org

Introduction of Conformational Constraints via β-Amino Acid Incorporation

One of the most significant advantages of incorporating β-amino acids into peptide backbones is the introduction of conformational constraints. magtech.com.cn Unlike α-peptides, which predominantly adopt α-helical and β-sheet secondary structures, β-peptides can form a variety of stable, well-defined helical and sheet-like structures, often referred to as "foldamers". rsc.orgnih.gov

The additional carbon atom in the backbone of β-amino acids provides greater conformational flexibility locally, but when incorporated into a sequence, it leads to distinct and predictable secondary structures. acs.org The specific type of secondary structure is influenced by the substitution pattern on the β-amino acid (i.e., at the Cα and Cβ positions) and the stereochemistry of the constituent residues.

The incorporation of a single β-amino acid into an α-peptide can disrupt the native secondary structure and introduce a "kink" or a turn. rsc.org This localized conformational change can be strategically employed to mimic the bioactive conformation of a natural peptide ligand, leading to enhanced receptor binding affinity and selectivity. mdpi.com By replacing specific α-amino acids with β-analogs, it is possible to fine-tune the three-dimensional structure of a peptide to optimize its interaction with a biological target. nih.gov This structure-guided design approach has been successfully used to develop potent and selective ligands for various receptors and enzymes.

Backbone and Side-Chain Engineering for Enhanced Structural Stability

The incorporation of non-proteinogenic amino acids, such as this compound, into peptide and peptidomimetic frameworks is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, namely their conformational flexibility and susceptibility to enzymatic degradation. By strategically engineering the peptide backbone and side chains with this particular β-amino acid, researchers can impart enhanced structural stability, leading to more potent and durable therapeutic candidates.

The introduction of a β-amino acid into a peptide chain fundamentally alters the backbone structure by inserting an additional methylene (B1212753) group. This extension of the backbone can lead to a reduction in the peptide's conformational freedom. This is because the added rotational barrier around the Cα-Cβ bond restricts the available conformational space, predisposing the peptide to adopt more defined secondary structures. While specific conformational studies on peptides containing (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid are not extensively detailed in publicly available literature, the general principles of β-amino acid incorporation suggest a propensity to form stable helical or turn structures.

One of the most significant advantages of incorporating β-amino acids like (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is the enhanced resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide breakdown, have active sites that are highly specific for the structure of α-amino acids and the corresponding peptide bonds. The altered backbone geometry resulting from the presence of a β-amino acid disrupts this recognition, rendering the peptide less susceptible to enzymatic cleavage. This increased stability translates to a longer biological half-life, a critical attribute for peptide-based therapeutics. While specific enzymatic degradation data for peptides containing this exact amino acid is limited in published research, studies on peptides with similar structural modifications consistently demonstrate a marked increase in stability against various proteases.

For instance, research on analogous peptides where the phenyl group is substituted with fluorine atoms has shown that such modifications significantly improve metabolic stability. Fluorination is known to increase resistance against enzymatic degradation, suggesting that the presence of the methoxy group in this compound would similarly contribute to enhanced stability, albeit through different electronic and steric effects.

The table below summarizes the expected impact of incorporating (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid on peptide structural stability, based on established principles of β-amino acid chemistry.

| Structural Feature | Effect of Incorporation of (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid | Rationale |

| Backbone Conformation | Increased rigidity and propensity for defined secondary structures (e.g., helices, turns) | The additional methylene group in the β-amino acid backbone restricts rotational freedom. |

| Side-Chain Interactions | Potential for stabilizing intramolecular interactions | The 4-methoxyphenyl (B3050149) group can participate in hydrogen bonding and van der Waals interactions. |

| Enzymatic Stability | Enhanced resistance to proteolytic degradation | The altered peptide backbone is a poor substrate for proteases that recognize α-amino acid linkages. |

It is important to note that while the foundational principles of peptide engineering strongly support the role of this compound in enhancing structural stability, detailed experimental data from techniques such as NMR spectroscopy, circular dichroism, and specific enzymatic degradation assays are needed to fully quantify these effects for peptides containing this specific building block.

Structural and Conformational Investigations of Constructs Containing Fmoc S 3 Amino 4 4 Methoxy Phenyl Butyric Acid

Analysis of Secondary Structural Elements in Modified Peptides

The introduction of γ-amino acids like Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid into peptide backbones creates what are known as α/γ-peptides. These hybrid peptides exhibit folding patterns distinct from their natural α-peptide counterparts. The additional carbon atom in the γ-amino acid backbone provides increased flexibility and the potential to form novel, stable secondary structures. researchgate.net

Induction or Stabilization of Helical and β-Hairpin Structures

Research into α/γ-peptides containing γ-amino acid residues (designated as γ⁴ residues) has shown a strong propensity for these constructs to adopt a specific type of helical fold known as the 12-helix. nih.govnih.gov This structure is characterized by intramolecular hydrogen bonds that form a 12-membered ring. The stability of this helical conformation is highly dependent on the surrounding environment.

In nonpolar organic solvents, which favor the formation of internal hydrogen bonds, γ⁴ residues effectively promote and stabilize the 12-helical structure. However, in competitive, hydrogen-bond-donating solvents like water, the stability of this helix is significantly diminished. In aqueous solutions, more conformationally restricted (preorganized) cyclic γ-amino acid residues are more effective at promoting helical structures than the flexible, acyclic γ⁴ residues such as (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid. nih.govnih.gov While the focus has been on helical structures, the unique backbone of γ-amino acids also allows for the potential formation of other secondary structures like turns and sheets, contributing to greater chemical diversity. researchgate.net

Impact on Peptide Folding and Conformational Preferences

The results from these comparative studies indicate that while (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid can induce helical folding, the resulting conformation is more dynamic and solvent-dependent compared to peptides containing constrained residues. This flexibility can be advantageous in designing peptides that need to adopt different conformations to bind to various biological targets. The ability of γ-amino acids to support diverse and stable conformations makes them valuable tools for developing peptides with improved resistance to enzymatic degradation. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Determining the precise three-dimensional structure of peptides containing non-standard residues like this compound requires a suite of advanced analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography are indispensable for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a premier technique for investigating the structure, dynamics, and conformational preferences of peptides in solution. nih.govspringernature.com For peptides incorporating γ-amino acids, 2D-NMR experiments are particularly powerful. nih.gov

Key NMR experiments and their applications include:

COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons within each amino acid residue, helping to assign the spin systems.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single residue's spin system, aiding in the unambiguous identification of amino acid types. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically <5 Å), providing crucial distance restraints for 3D structure calculation. The pattern of Nuclear Overhauser Effects (NOEs), such as those between a backbone amide proton (NH) of one residue and protons of the preceding residue, is indicative of specific secondary structures like helices. nih.govuzh.ch

In studies of α/γ-peptides, 2D-NMR has been used to confirm 12-helical folding in methanol (B129727) by observing specific NOE patterns, while the absence of these patterns in water indicated a more disordered state. nih.gov This demonstrates NMR's ability to provide detailed insights into the conformational behavior of modified peptides in different environments.

| NMR Parameter | Observation in Methanol (Helical) | Observation in Water (Disordered) | Structural Implication |

|---|---|---|---|

| Sequential NOEs | Strong i to i-1 backbone NOEs observed | Weak or absent sequential NOEs | Indicates a defined, folded helical structure versus a random coil conformation. |

| Amide Proton Chemical Shifts | Dispersed shifts, indicating varied chemical environments | Shifts clustered together, indicating similar environments | Dispersion suggests a stable fold; clustering suggests a lack of stable structure. |

| Solvent Exchange Rates | Slow exchange for hydrogen-bonded amide protons | Rapid exchange for most amide protons | Slow exchange confirms the presence of stable intramolecular hydrogen bonds, a hallmark of secondary structures. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides and proteins in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra.

For helical peptides, the CD spectrum is typically characterized by:

A strong positive band near 195 nm.

Two strong negative bands near 208 nm and 222 nm.

The intensity of these bands, particularly at 222 nm, correlates with the helicity of the peptide. CD spectroscopy can be used to monitor changes in conformation as a function of solvent, temperature, or pH. rsc.org For peptides containing (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, CD would be employed to quickly evaluate the presence and stability of helical structures and to corroborate more detailed findings from NMR studies.

| Secondary Structure | Characteristic CD Signal (Wavelength, nm) |

|---|---|

| α-Helix / 12-Helix | Negative bands at ~208 and ~222 nm; Positive band at ~195 nm |

| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm |

| Random Coil | Strong negative band near 200 nm |

Crystallographic Studies of Modified Peptides (where applicable)

X-ray crystallography provides high-resolution, atomic-level information about the three-dimensional structure of molecules in the solid state. For peptides, obtaining a crystal structure offers definitive proof of a specific conformation, such as a helix or a hairpin.

While a specific crystal structure of a peptide containing this compound is not prominently available in the literature, crystallographic studies of other Fmoc-protected amino acids and related α/γ-peptides have been reported. nih.govnih.gov These studies have confirmed that α/γ-peptide foldamers can and do adopt 12-helical secondary structures in the solid state. nih.govnih.gov Such findings provide a structural benchmark and validate the conformational preferences observed in solution using NMR and CD spectroscopy. A crystallographic study of a peptide with this specific residue would be invaluable to precisely define bond angles, lengths, and the exact geometry of its incorporation into a folded structure.

Computational Approaches for Conformational Analysis

Computational methods are indispensable tools for exploring the conformational landscape of molecules, providing insights that complement experimental data. In the study of this compound and its derivatives, computational approaches such as molecular dynamics simulations and quantum chemical calculations are employed to understand their structural dynamics and intrinsic conformational preferences. These methods allow for a detailed examination of the molecule's behavior at an atomic level, which is crucial for predicting its biological activity and its utility in peptide synthesis.

Molecular Dynamics Simulations to Predict Conformational Space

Molecular dynamics (MD) simulations are a powerful computational technique used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational space that a molecule like this compound can explore over time. These simulations are instrumental in understanding how the molecule behaves in different environments, such as in solution or when incorporated into a larger peptide structure.

The setup of an MD simulation for this compound would typically involve the following steps:

System Preparation: A three-dimensional model of this compound is generated. This model is then placed in a simulation box, which is filled with a chosen solvent, often water, to mimic physiological conditions.

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, is chosen. Common force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS. The choice of force field is critical as it dictates the accuracy of the simulation.

Equilibration: The system is gradually heated to the desired simulation temperature and the pressure is adjusted to match experimental conditions. This equilibration phase allows the system to relax to a stable state.

Production Run: Following equilibration, the production simulation is run for a significant length of time, often on the order of nanoseconds to microseconds, to adequately sample the conformational space of the molecule.

During the simulation, various properties can be analyzed to characterize the conformational behavior of this compound. These include dihedral angle distributions, root-mean-square deviation (RMSD) of atomic positions, and the formation of intramolecular hydrogen bonds. The resulting trajectories provide a dynamic picture of the molecule's flexibility and its preferred conformations.

| Simulation Parameter | Typical Value/Choice | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for atomic interactions. |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent environment. |

| Simulation Box | Cubic or Rectangular | Defines the periodic boundary conditions for the simulation. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

| Simulation Time | Nanoseconds to Microseconds | Duration of the simulation to sample conformational space. |

Quantum Chemical Calculations for Intrinsic Conformational Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of a molecule. These methods can be used to determine the intrinsic conformational properties of this compound in the absence of environmental effects. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed.

These calculations are particularly useful for:

Geometry Optimization: Finding the lowest energy conformation (the ground state) of the molecule.

Potential Energy Surface Scanning: Systematically varying specific dihedral angles to map out the energy landscape and identify stable conformers and the energy barriers between them.

Calculating Molecular Properties: Determining properties such as dipole moments, electrostatic potential surfaces, and orbital energies, which can provide insights into the molecule's reactivity and intermolecular interactions.

A common approach is to perform a relaxed potential energy surface scan around the key rotatable bonds of the molecule. This involves fixing a dihedral angle at a series of values and optimizing the rest of the molecular geometry at each step. The resulting energy profile reveals the low-energy conformations.

| Computational Method | Basis Set | Key Information Obtained |

| Density Functional Theory (DFT) | e.g., B3LYP/6-31G* | Optimized geometries, relative energies of conformers, electronic properties. |

| Ab initio (e.g., MP2) | e.g., aug-cc-pVDZ | High-accuracy energies, detailed electronic structure information. |

| Semi-empirical Methods | e.g., AM1, PM3 | Faster calculations for larger systems, preliminary conformational searches. |

By combining the insights from both molecular dynamics simulations and quantum chemical calculations, researchers can build a comprehensive understanding of the structural and conformational behavior of this compound. This knowledge is fundamental for its application in the rational design of peptidomimetics and other bioactive molecules.

Applications in Chemical Biology and Molecular Probe Development

Utilization as Building Blocks for Chemical Probes and Tools

Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid serves as a fundamental component in the synthesis of sophisticated chemical probes and tools designed for research purposes. The presence of the Fmoc protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), allowing for its precise placement within a peptide sequence.

While direct examples of fluorescent probes exclusively incorporating this compound are not extensively documented, the principles of its use are well-established within the broader context of peptide-based probes. The Fmoc group itself possesses inherent fluorescence, a property that can be exploited in certain research applications. nih.gov More commonly, this amino acid derivative can be integrated into peptide sequences that are subsequently labeled with a fluorophore. For instance, a peptide containing this building block could be synthesized and then coupled to a fluorescent dye like Rhodamine B at its N-terminus. mdpi.com

The general strategy involves the use of Fmoc-protected amino acids, such as this compound, in solid-phase synthesis to construct a peptide scaffold. nih.gov This scaffold can then be functionalized with a variety of fluorescent reporters to create probes for imaging and other spectroscopic applications. The unique conformational properties imparted by the β-amino acid structure can influence the presentation and environment of the attached fluorescent tag, potentially affecting its photophysical properties.

| Probe Component | Function | Relevant Research Application |

| This compound | Structural scaffold | Incorporation into peptide-based probes |

| Fluorescent Dye (e.g., 6-Carboxyfluorescein, Rhodamine B) | Reporter group | Imaging of cellular components and processes |

| Peptide Backbone | Targeting or spacing moiety | Directing the probe to a specific biological target |

The incorporation of this compound into peptides can significantly influence their secondary structure, leading to the formation of stable, well-defined conformations. This pre-organization of the peptide backbone is a key attribute for designing molecules that can modulate protein-protein interactions (PPIs). sdu.dk The methoxy-phenyl side chain of this particular amino acid can also participate in specific binding interactions with target proteins.

Peptides containing β-amino acids like this compound can adopt helical or turn-like structures that mimic the secondary structures of native proteins involved in PPIs. By presenting a specific array of side chains on a constrained backbone, these synthetic peptides can either inhibit or stabilize protein complexes, providing valuable tools for studying their function in a research setting. For example, the disruption of the NRF2/KEAP1 complex, which has therapeutic potential, has been explored using modified peptides. mdpi.com

Development of Constrained Peptides and Macrocyclic Structures for Academic Inquiry

The synthesis of constrained peptides and macrocyclic structures is a rapidly advancing area of chemical biology, aimed at creating peptide-based molecules with enhanced stability, cell permeability, and target affinity. This compound is a valuable building block in this endeavor. Its incorporation can introduce conformational rigidity into a peptide chain, which is a prerequisite for cyclization.

Standard Fmoc-based solid-phase synthesis is commonly employed to assemble the linear peptide precursor containing this compound. nih.gov Subsequent on-resin or solution-phase cyclization, often via amide bond formation, yields the macrocyclic product. The resulting constrained structures are of significant interest for academic research as they can be used to probe complex biological processes and serve as scaffolds for the development of new bioactive molecules. The synthesis of macrocyclic hexapeptides as mimics of endocrine hormones is one such application. nih.gov

| Feature of Constrained Peptides | Contribution of this compound | Research Significance |

| Conformational Rigidity | The β-amino acid backbone induces stable secondary structures. | Enhanced target binding and specificity. |

| Proteolytic Stability | The non-natural β-amino acid linkage is resistant to degradation by proteases. | Increased half-life in biological systems for prolonged study. |

| Structural Diversity | The methoxy-phenyl side chain offers unique steric and electronic properties for interaction. | Fine-tuning of binding affinity and selectivity. |

Contribution to Chemical Libraries for High-Throughput Research Screening

The generation of chemical libraries containing a large number of diverse compounds is essential for high-throughput screening (HTS) to identify new molecules with desired biological activities. This compound, as a commercially available building block, can be readily incorporated into peptide and peptidomimetic libraries. nih.govchempep.com

The use of Fmoc chemistry in solid-phase synthesis allows for the efficient and systematic creation of extensive peptide libraries where this non-natural amino acid is incorporated at various positions. chempep.com These libraries can then be screened against a wide range of biological targets, such as enzymes or receptors, to discover novel inhibitors or ligands. For instance, libraries of Fmoc-amino acids have been evaluated as selective inhibitors of enzymes like butyrylcholinesterase. nih.gov The structural and functional diversity introduced by including building blocks like this compound increases the probability of identifying hit compounds in HTS campaigns for academic research.

Analytical Methodologies for Characterization of Peptides and Peptidomimetics Incorporating the Compound

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification of synthetic peptides and for the assessment of their purity. lcms.czbachem.com These techniques separate the target peptide from a mixture of impurities that can arise during solid-phase peptide synthesis (SPPS), including truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups. bachem.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the purification and purity analysis of synthetic peptides. lcms.czbachem.comnih.gov The separation principle is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. bachem.com The presence of the hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus of the target compound significantly increases its retention time on the reversed-phase column, facilitating its separation from more polar impurities. lcms.cz

Elution is typically achieved by a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). bachem.comresearchgate.net TFA serves to sharpen peaks and improve resolution by forming ion pairs with charged residues on the peptide. lcms.cz The purity of the collected fractions is assessed by analytical RP-HPLC, and those meeting the required purity level are pooled and lyophilized. bachem.com

| Parameter | Typical Condition |

| Column | C18 silica, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 20 µL |

Mass Spectrometric Approaches for Structural Confirmation

Mass spectrometry (MS) is a powerful tool for the structural confirmation of peptides and peptidomimetics, providing precise molecular weight information and sequence verification. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like peptides. nih.gov In ESI-MS, the peptide solution is sprayed through a heated capillary at a high potential, generating multiply charged ions. These ions are then analyzed by a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The resulting spectrum can be deconvoluted to determine the molecular weight of the peptide. ESI can be coupled with liquid chromatography (LC-MS) for online analysis of purified fractions. nih.gov Tandem mass spectrometry (MS/MS) can be employed to fragment the peptide ions, providing sequence-specific information for structural confirmation. nih.gov

| Ion | Calculated m/z |

| [M+H]⁺ | 432.2 |

| [M+Na]⁺ | 454.2 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique widely used for peptide analysis. nih.govresearchgate.netresearchgate.netnih.gov The peptide is co-crystallized with a matrix material on a target plate. nih.gov A pulsed laser is then used to desorb and ionize the sample, and the resulting ions are accelerated into a time-of-flight tube. mdpi.com The time it takes for the ions to reach the detector is proportional to their m/z ratio, allowing for the determination of the peptide's molecular weight with high accuracy. researchgate.netmdpi.com MALDI-TOF is known for its high sensitivity and tolerance to salts and buffers. nih.govresearchgate.net

| Parameter | Description |

| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) |

| Laser | Nitrogen laser (337 nm) |

| Mode | Reflectron positive ion mode |

| Calibration | External or internal standards |

Quantitative and Qualitative Amino Acid Analysis

Amino acid analysis (AAA) is a fundamental technique used to determine the amino acid composition of a peptide. nih.gov The peptide is first hydrolyzed into its constituent amino acids, typically by heating in 6 M hydrochloric acid. nih.gov The resulting amino acid mixture is then separated by chromatography, often after a pre-column derivatization step to enhance detection. creative-proteomics.commdpi.com The separated amino acids are quantified by comparing their peak areas to those of known standards. This analysis confirms the presence of the unnatural amino acid, Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, and verifies the relative ratios of all amino acids in the peptide sequence. nih.gov

| Amino Acid | Expected Ratio | Observed Ratio |

| (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid | 1 | 1.02 |

| Glycine (B1666218) | 2 | 2.05 |

| Alanine | 1 | 0.98 |

| Leucine | 1 | 1.01 |

Complementary Spectroscopic Methods for Post-Synthetic Validation

In addition to chromatography and mass spectrometry, other spectroscopic techniques provide valuable information for the post-synthetic validation of peptides incorporating this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H) and two-dimensional (COSY, TOCSY, NOESY) NMR spectroscopy can be used to confirm the structure of the peptide and to study its conformation in solution. The Fmoc group has characteristic aromatic proton signals in the ¹H NMR spectrum, and the signals from the amino acid residues can provide information about their connectivity and spatial arrangement. scienceopen.com ¹³C NMR can also be used to confirm the carbon skeleton of the molecule. wiley-vch.de

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for examining the secondary structure of peptides. nih.govlew.rospringernature.com The positions of the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are sensitive to the peptide's conformation (e.g., α-helix, β-sheet, random coil). lew.ro The presence of the Fmoc group can also be confirmed by its characteristic vibrational bands. researchgate.netresearchgate.net

| Spectroscopic Technique | Key Observables |

| ¹H NMR | Chemical shifts and coupling constants of protons in the Fmoc group and amino acid residues. |

| ¹³C NMR | Chemical shifts of carbons in the peptide backbone, side chains, and Fmoc group. |

| FTIR | Position of Amide I and Amide II bands for secondary structure analysis; characteristic vibrations of the Fmoc group. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, and how can purity be ensured?

- Answer : Synthesis typically involves Fmoc protection of the amino group using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dimethylformamide (DMF) with a base like sodium carbonate . Post-synthesis, purification is critical and achieved via reverse-phase HPLC or recrystallization in solvents such as ethyl acetate/hexane mixtures . Purity verification should combine HPLC (>95% purity) and mass spectrometry to confirm molecular weight (e.g., C25H23NO4, MW 401.5 g/mol) .

Q. How does the 4-methoxy-phenyl substituent influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

- Answer : The 4-methoxy group enhances electron-donating effects, stabilizing the aromatic ring and reducing steric hindrance compared to bulkier substituents (e.g., tert-butyl or nitro groups). This improves coupling efficiency in SPPS, as evidenced by higher yields in peptide chain elongation compared to analogs like Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid . Methoxy groups also minimize side reactions during acidic deprotection (e.g., with trifluoroacetic acid) .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Answer : Store at -20°C in sealed, light-protected containers under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. The Fmoc group is labile under basic conditions, so exposure to amines or moisture must be avoided .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in SPPS when synthesizing β-peptides or constrained structures?

- Answer : Use coupling agents like HATU or PyBrOP with DIEA in DMF, which enhance activation of the carboxyl group. Pre-activation for 1–2 minutes before resin addition improves incorporation rates. For β-peptides, monitor steric effects by introducing spacers (e.g., γ-aminobutyric acid) between the Fmoc-amino acid and the peptide backbone . Comparative studies show that 4-methoxy-phenyl derivatives achieve >90% coupling efficiency under optimized conditions .

Q. What analytical techniques are critical for resolving contradictions in stereochemical integrity during synthesis?

- Answer : Circular dichroism (CD) spectroscopy can confirm retention of the (S)-configuration by comparing optical activity to reference standards. Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) resolves enantiomeric impurities, while 2D NMR (e.g., NOESY) identifies diastereomeric byproducts . Discrepancies in optical rotation values may indicate racemization during Fmoc deprotection .

Q. How do structural analogs (e.g., 4-bromo, 4-nitro substituents) affect biological activity in drug discovery applications?

- Answer : Substituents alter hydrophobicity and electronic properties, impacting target binding. For example, 4-nitro derivatives enhance electron-withdrawing effects, improving affinity for enzymes like hDM2, while 4-methoxy groups increase membrane permeability in cell-based assays . SAR studies should pair computational modeling (e.g., docking with hDM2) with fluorescence polarization assays to quantify binding .

Q. What strategies mitigate aggregation or insolubility issues in aqueous peptide synthesis?

- Answer : Incorporate solubilizing tags (e.g., PEG linkers) or use co-solvents like DMSO (10–20% v/v) in aqueous buffers. For severe aggregation, switch to microwave-assisted SPPS, which reduces reaction time and improves solubility through localized heating . Analog studies show that 4-methoxy-phenyl derivatives exhibit better solubility in DMF/water mixtures compared to halogenated analogs .

Methodological Notes

- Stereochemical Analysis : Always validate configuration via CD and chiral HPLC, as racemization can occur during prolonged Fmoc deprotection .

- Data Contradictions : Cross-validate purity results using orthogonal methods (HPLC + NMR) to resolve discrepancies from supplier-reported data .

- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.